5-(2-Methoxyphenyl)thiophene-2-carbaldehyde
Overview
Description
“5-(2-Methoxyphenyl)thiophene-2-carbaldehyde” is a chemical compound that likely contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The “2-Methoxyphenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with a methoxy group (-O-CH3) attached. The “carbaldehyde” indicates the presence of a formyl group (-CHO), which is typical of aldehydes .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, thiophene derivatives can be prepared from thiophene by the Vilsmeier reaction . Alternatively, it can be prepared from chloromethylation of thiophene .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a thiophene ring, a phenyl ring with a methoxy group, and a formyl group .Scientific Research Applications
Electrooxidation and Transformation Studies
Research by Yoshida, Takeda, and Fueno (1991) explored the electrooxidation of dimethyl- and tetramethyl-thiophene in methanol, producing isomeric mixtures and side-chain oxidation products. This study is significant for understanding the transformations and applications of thiophene derivatives in chemical synthesis (Yoshida, Takeda, & Fueno, 1991).
Conjugated Polymer Incorporation
Kubo et al. (2005) demonstrated the incorporation of π-conjugated polymers, including poly[3-hexylthiophene]/silica composites, into silica. This research is relevant for the development of advanced materials combining organic polymers with inorganic matrices (Kubo et al., 2005).
Coupling Reactions with Thiophenecarbaldehydes
Yang and Fang (1995) investigated the coupling of thiophene-2-carbaldehyde with various aldehydes, mediated by samarium diiodide. Their work contributes to the understanding of hydroxyalkylations in thiophene derivatives (Yang & Fang, 1995).
Regioselective Synthesis
Bar (2021) explored the regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. This research is critical for the synthesis of complex thiophene derivatives with specific substituent patterns (Bar, 2021).
Photovoltaic Applications
Kim et al. (2009) synthesized multi-branched crystalline molecules, including hexyl-substituted thiophene-based carbaldehydes, for use in organic photovoltaic cells. This research highlights the potential of thiophene derivatives in renewable energy technologies (Kim et al., 2009).
Organic Semiconductor Development
Kim et al. (2007) developed star-shaped crystalline molecules using thiophene-based carbaldehydes for field-effect transistor applications. Their work showcases the role of thiophene derivatives in the fabrication of semiconducting devices (Kim et al., 2007).
Conformational Analysis
Nagata, Yamabe, and Fukui (1974) conducted a conformational analysis of 3-substituted thiophene carbonyl derivatives. This study is crucial for understanding the structural properties and reactivity of thiophene derivatives (Nagata, Yamabe, & Fukui, 1974).
Future Directions
Thiophene derivatives have been the focus of many researchers due to their potential biological activities and their role as precursors to many drugs . Therefore, “5-(2-Methoxyphenyl)thiophene-2-carbaldehyde” and similar compounds may have potential applications in drug development and other areas of research .
Properties
IUPAC Name |
5-(2-methoxyphenyl)thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZXRQXNOYTTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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